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Compound of Interest

Methyl 4-bromo-5-
Compound Name: _
formylthiophene-2-carboxylate

cat. No.: B1611886

An In-depth Technical Guide to Methyl 4-bromo-5-formylthiophene-2-carboxylate

Foreword: Unveiling a Versatile Heterocyclic
Scaffold

In the landscape of modern synthetic chemistry, the strategic design of molecular building
blocks is paramount to the efficient discovery of novel therapeutics and advanced materials.
Among these, heterocyclic compounds, particularly thiophene derivatives, have consistently
demonstrated their value. This guide focuses on a uniquely functionalized scaffold: Methyl 4-
bromo-5-formylthiophene-2-carboxylate. This molecule is not merely a static structure but a
dynamic tool, engineered with three distinct and strategically positioned functional groups,
offering a trifecta of reactive sites for complex molecular architecture.

This document is crafted for the discerning researcher, scientist, and drug development
professional. It moves beyond a simple recitation of data, aiming to provide a deeper
understanding of the compound'’s inherent chemical logic. We will explore its physical and
chemical properties, delve into its reactivity, and provide field-proven protocols for its synthesis
and characterization. The causality behind experimental choices is emphasized, reflecting a
philosophy of self-validating and robust scientific methodology.

Core Molecular Identity and Physicochemical Profile
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Methyl 4-bromo-5-formylthiophene-2-carboxylate (CAS No. 648412-59-3) is a
polysubstituted thiophene derivative. Its utility in synthesis is derived from the orthogonal

reactivity of its functional groups.[1] The core attributes of this compound are summarized

below.

Parameter Value Source(s)
methyl 4-bromo-5-formyl-2-

IUPAC Name , [2]
thiophenecarboxylate

CAS Number 648412-59-3 [1][3]

Molecular Formula C7HsBrOsS [1]

Molecular Weight 249.08 g/mol [3]

Melting Point 95-97 °C [2]

Appearance Solid (Predicted) N/A
ICGKCURLFHIUDC-

InChl Key [1]

UHFFFAOYSA-N

Structural Analysis

The molecule's power lies in its architecture: a central thiophene ring, which is an electron-rich

aromatic system, decorated with an electron-withdrawing formyl group, a versatile bromo

substituent, and a methyl ester.[1] The specific arrangement—a 2,4,5-substitution pattern—

creates a unique electronic and steric environment that dictates its reactivity.

o Thiophene Core: Provides a stable aromatic scaffold and influences the reactivity of its

substituents.

o Methyl Ester Group (-COOCHSs) at C2: An electron-withdrawing group that can be

hydrolyzed, reduced, or converted to an amide.

e Bromo Group (-Br) at C4: A key functional handle for carbon-carbon bond formation via

cross-coupling reactions (e.g., Suzuki, Stille, Heck), or for lithiation.[1]
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e Formyl Group (-CHO) at C5: A versatile aldehyde that can undergo nucleophilic addition,
oxidation, reduction, and condensation reactions.[1]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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